N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methylbenzamide
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Description
“N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methylbenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a wide spectrum of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to have a wide range of effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-6-4-5-7-20(15)23(30)25-19-10-8-18(9-11-19)24-21-12-13-22(27-26-21)29-17(3)14-16(2)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIAGPIPZOGVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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